N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide
Description
Properties
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)14-8-4-7-13(9-14)11-20-23(21,22)19-10-12-5-2-1-3-6-12/h1-9,19-20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENMMTNFZOPHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide typically involves the reaction of benzylamine derivatives with sulfamide under specific conditions. One common method includes the use of trifluoromethylbenzylamine as a starting material, which is then reacted with benzylamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamide group to amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
N-(2-Fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide (CAS: 337924-34-2)
This analog replaces the benzyl group with a 2-fluorobenzyl substituent. Such modifications could influence binding affinity in enzyme inhibition or receptor interactions.
Sulfamide vs. Carboxamide Backbone
Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, CAS: 66332-96-5) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide, CAS: 69581-33-5) are carboxamides with trifluoromethyl or halogenated aryl groups. Unlike sulfamides, carboxamides exhibit stronger hydrogen-bonding capacity due to the carbonyl group, which may enhance target binding but reduce metabolic stability.
Functional Analogs in Agrochemicals
| Compound Name | CAS | Core Structure | Key Substituents | Use |
|---|---|---|---|---|
| Target Sulfamide | 63187-29-1 | Sulfamide | Benzyl, 3-CF₃-benzyl | Research compound |
| Flutolanil | 66332-96-5 | Carboxamide | 3-Isopropoxy-phenyl, 2-CF₃-benzyl | Fungicide |
| Cyprofuram | 69581-33-5 | Carboxamide | 3-Chlorophenyl, tetrahydrofuran | Herbicide |
| Flubenzimine | 37847-11-5 | Triazine | Bis-CF₃-imino, thiazolidinylidene | Insecticide |
Key Observations :
- Metabolic Stability : Sulfamides generally exhibit slower hydrolysis than carboxamides, which may prolong in vivo activity.
- Bioactivity : Flutolanil’s fungicidal activity is attributed to succinate dehydrogenase inhibition, while sulfamides might target different pathways due to their distinct hydrogen-bonding profiles.
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Group : Enhances electron-withdrawing effects, stabilizing negative charges in the sulfamide core. This could modulate interactions with positively charged enzyme pockets.
- Benzyl vs. Halogenated Benzyl : The 2-fluorobenzyl analog (CAS: 337924-34-2) may exhibit reduced solubility in polar solvents compared to the parent compound due to increased steric bulk.
- Synthetic Accessibility : Sulfamides like the target compound are typically synthesized via sulfamidation of benzylamines with sulfonyl chlorides, whereas carboxamides (e.g., flutolanil) require acyl chloride intermediates.
Biological Activity
N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide is a sulfonamide derivative with significant biological activity, particularly in antimicrobial and antifungal domains. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of 344.35 g/mol. Its structure includes a sulfamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties and efficacy against resistant bacterial strains.
Antimicrobial Properties
This compound exhibits notable antibacterial and antifungal activities. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies on structurally related sulfonamides have shown effectiveness against Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated MIC values ranging from 10-40 μM against several bacterial strains, suggesting that this compound may exhibit comparable or enhanced activity due to its unique structural features .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group facilitates better membrane penetration, allowing the compound to disrupt normal cellular functions effectively. This action is crucial for its antimicrobial efficacy, particularly in inhibiting bacterial cell division and growth through interference with folic acid synthesis pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activity of this compound.
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| N-benzylsulfamide | C₁₄H₁₅N₂O₂S | Lacks trifluoromethyl group | Moderate antibacterial |
| 4-trifluoromethylbenzenesulfonamide | C₁₄H₁₂F₃N₃O₂S | Different aromatic substitution | High antifungal |
| N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide | C₁₅H₁₄F₄N₂O₂S | Different halogen substitution | Enhanced antibacterial |
The trifluoromethyl group in this compound is pivotal in enhancing its biological activity compared to other sulfonamides, potentially leading to improved efficacy against resistant bacterial strains.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antibacterial Activity : A study indicated that derivatives similar to this compound showed significant inhibition against multi-drug resistant bacteria, emphasizing the need for novel antibiotics in clinical settings .
- Antifungal Properties : Research has shown that compounds containing sulfamide groups can effectively combat fungal infections, making them valuable in both medicinal and agricultural contexts.
Q & A
Q. What synthetic strategies are recommended for preparing N-Benzyl-N'-[3-(Trifluoromethyl)benzyl]sulfamide?
- Methodological Answer : The synthesis of this sulfamide likely involves nucleophilic substitution between a benzylamine derivative and a sulfonyl chloride precursor. For instance, 3-(Trifluoromethyl)benzyl bromide (a common intermediate with a reactive benzyl bromide group) can be used to introduce the trifluoromethylbenzyl moiety via substitution reactions . Purification steps may include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Analytical validation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.
Q. Which analytical techniques are essential for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in deuterated DMSO or CDCl) to confirm substituent positions and purity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization).
- Mass Spectrometry : HRMS (ESI or EI mode) for molecular ion verification.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry.
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability for storage conditions.
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Cell Viability Assays : CCK-8 or MTT assays (e.g., DU145 and PC3 prostate cancer cells) to determine IC values .
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to assess G1/S/G2 phase arrest .
- Western Blotting : For preliminary mechanistic insights (e.g., LC3-II/p62 for autophagy, phospho-ERK/mTOR for pathway modulation) .
Advanced Research Questions
Q. How does This compound modulate autophagy-related pathways in cancer cells?
- Methodological Answer :
- Mechanistic Studies : Use pathway-specific inhibitors (e.g., U0126 for ERK, rapamycin for mTOR) to dissect autophagy regulation. In DU145 cells, co-treatment with U0126 reverses LC3-II upregulation and suppresses ERK phosphorylation, confirming ERK-dependent autophagy induction .
- Dose-Response Profiling : Compare effects across cell lines (e.g., DU145 vs. PC3) to identify cell-type-specific responses. For instance, 20 µM may induce G1 arrest in DU145 (75.08% vs. 48.32% control) but show variability in other lines .
- Time-Course Experiments : Track dynamic changes in SQSTM1/p62 degradation and LC3-II accumulation over 24–72 hours.
Q. How can researchers resolve contradictions in dose-response data across different biological models?
- Methodological Answer :
- Multi-Assay Validation : Combine CCK-8 viability data with flow cytometry (apoptosis/necrosis markers) and clonogenic assays to rule out off-target effects.
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare significance thresholds (e.g., p < 0.05 vs. p < 0.01) .
- Omics Integration : Transcriptomic or proteomic profiling (RNA-seq, phosphoproteomics) to identify confounding pathways in resistant cell lines.
Q. What structural modifications could enhance the bioactivity of this sulfamide derivative?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Substituent Variation : Replace benzyl groups with bulkier aryl rings (e.g., naphthyl) or electron-withdrawing groups (e.g., nitro) to modulate solubility and target affinity .
- Sulfamide Backbone Optimization : Introduce methyl or ethyl groups to the sulfamide nitrogen to alter steric hindrance and metabolic stability .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict binding to autophagy-related targets (e.g., ATG4B, PI3K) .
Q. What experimental designs are recommended for assessing off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify unintended targets.
- CRISPR/Cas9 Knockout Models : Generate ATG5/7 or mTOR-knockout cell lines to validate pathway specificity .
- Cross-Species Toxicity Testing : Evaluate compound effects in primary human vs. murine cells to assess translational relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
